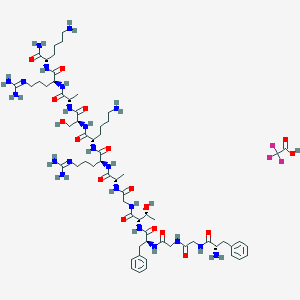
Nociceptin (1-13) amide TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nociceptin (1-13) amide trifluoroacetate involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide chain is elongated by forming peptide bonds between the carboxyl group of the incoming amino acid and the amino group of the growing peptide chain .
The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid (TFA) during the cleavage process .
Industrial Production Methods
Industrial production of Nociceptin (1-13) amide trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is optimized to handle larger quantities, and quality control measures are implemented to ensure the purity and potency of the final product .
化学反应分析
Types of Reactions
Nociceptin (1-13) amide trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in various biochemical interactions with receptors and enzymes in biological systems .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA), piperidine
Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)
Major Products Formed
The major product formed is the desired peptide, Nociceptin (1-13) amide trifluoroacetate. Side products may include truncated peptides, deletion sequences, and other impurities that are removed during purification .
科学研究应用
Nociceptin (1-13) amide trifluoroacetate has a wide range of scientific research applications:
作用机制
Nociceptin (1-13) amide trifluoroacetate exerts its effects by binding to the nociceptin receptor, a G-protein-coupled receptor (GPCR). Upon binding, it activates intracellular signaling pathways that modulate the release of neurotransmitters and other signaling molecules. This leads to various physiological effects, including pain modulation, stress response, and immune regulation .
相似化合物的比较
Similar Compounds
Dynorphin A: Another endogenous peptide that binds to opioid receptors but has different receptor selectivity and physiological effects.
Endomorphin: A peptide with high affinity for the mu-opioid receptor, differing in its receptor selectivity compared to nociceptin.
Beta-Endorphin: An endogenous opioid peptide with broad receptor activity, including mu, delta, and kappa opioid receptors.
Uniqueness
Nociceptin (1-13) amide trifluoroacetate is unique in its high selectivity and potency for the nociceptin receptor. Unlike other opioid peptides, it does not bind to traditional opioid receptors (mu, delta, kappa) and thus has distinct physiological effects .
属性
分子式 |
C63H101F3N22O17 |
|---|---|
分子量 |
1495.6 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C61H100N22O15.C2HF3O2/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62;3-2(4,5)1(6)7/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71);(H,6,7)/t34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,49-;/m0./s1 |
InChI 键 |
YWWXXVFHZSOGSE-XHMQTYONSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid](/img/structure/B12465294.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12465300.png)
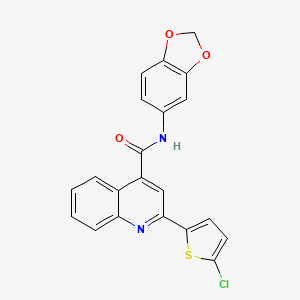
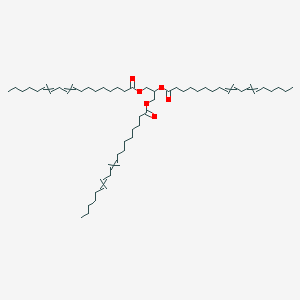
![N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide](/img/structure/B12465322.png)
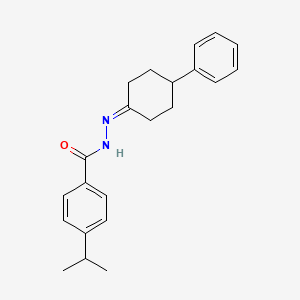
![2-(4-nitrophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12465334.png)
![3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one](/img/structure/B12465337.png)
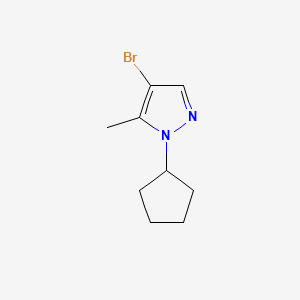
![2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12465344.png)
![6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465348.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-tert-butylbenzoate](/img/structure/B12465350.png)
![N~4~-(3-chlorophenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12465359.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B12465363.png)
